molecular formula C17H24O3 B5191844 methyl 4-(4-cyclohexylphenoxy)butanoate

methyl 4-(4-cyclohexylphenoxy)butanoate

Cat. No.: B5191844
M. Wt: 276.4 g/mol
InChI Key: DPOSKVAGKRDPER-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyclohexylphenoxy)butanoate is an ester derivative featuring a cyclohexyl-substituted phenoxy group attached to a butanoate backbone. The cyclohexyl group likely enhances lipophilicity compared to methoxy or aryl substituents, influencing solubility and biological interactions .

Properties

IUPAC Name

methyl 4-(4-cyclohexylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-19-17(18)8-5-13-20-16-11-9-15(10-12-16)14-6-3-2-4-7-14/h9-12,14H,2-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOSKVAGKRDPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-cyclohexylphenoxy)butanoate can be synthesized through a nucleophilic acyl substitution reaction. The process typically involves the reaction of 4-(4-cyclohexylphenoxy)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyclohexylphenoxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(4-cyclohexylphenoxy)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Hydrolysis: 4-(4-cyclohexylphenoxy)butanoic acid and methanol.

    Reduction: 4-(4-cyclohexylphenoxy)butanol.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(4-cyclohexylphenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-cyclohexylphenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-cyclohexylphenoxy)butanoic acid, which may interact with enzymes or receptors in biological systems. The phenoxy moiety can participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the phenoxy group significantly alters molecular properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Spectral Data (NMR/IR) Source
Methyl 4-(4-methoxyphenyl)butanoate C₁₂H₁₆O₃ 208.26 4-methoxyphenyl ¹H NMR: δ 3.72 (s, OCH₃), 3.66 (s, COOCH₃)
Ethyl 4-(2-fluorophenyl)butanoate C₁₃H₁₇FO₃ 240.27 2-fluorophenyl ¹³C NMR: δ 162.1 (C-F), 171.2 (C=O)
Methyl 4-(phenylsulfanyl)butanoate C₁₁H₁₄O₂S 210.30 phenylsulfanyl IR: 2560 cm⁻¹ (S-H), 1730 cm⁻¹ (C=O)
Ethyl 4-(4-methoxyphenoxy)butanoate C₁₄H₁₈O₅ 266.29 4-methoxyphenoxy HRMS: m/z 266.1855 (calc.), 266.1858 (exp.)

Key Observations :

  • Spectral Signatures : The ester carbonyl (C=O) stretch in IR appears at ~1730 cm⁻¹ across analogs. Cyclohexyl protons in NMR would likely show multiplet peaks at δ 1.0–2.0, distinct from methoxy singlets (δ ~3.7) .

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